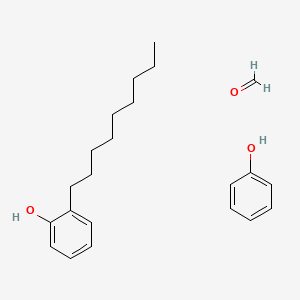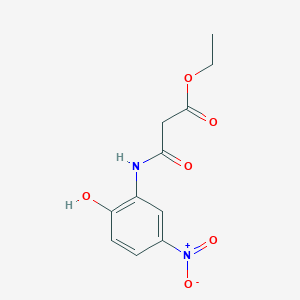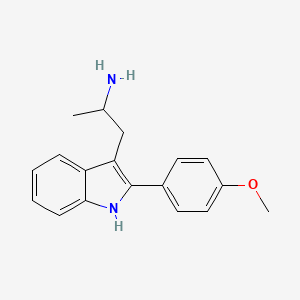
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, p-methoxybenzaldehyde, and 2-aminopropane.
Condensation Reaction: The indole is first reacted with p-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with 2-aminopropane to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing chromatography or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Methoxyphenyl)indole: Lacks the 2-aminopropyl group but shares the indole and p-methoxyphenyl structure.
3-(2-Aminopropyl)indole: Lacks the p-methoxyphenyl group but contains the 2-aminopropyl and indole structure.
Uniqueness
3-(2-Aminopropyl)-2-(p-methoxyphenyl)indole is unique due to the presence of both the 2-aminopropyl and p-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
52019-02-0 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)-1H-indol-3-yl]propan-2-amine |
InChI |
InChI=1S/C18H20N2O/c1-12(19)11-16-15-5-3-4-6-17(15)20-18(16)13-7-9-14(21-2)10-8-13/h3-10,12,20H,11,19H2,1-2H3 |
Clé InChI |
XCAPBSMLGZLHKE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


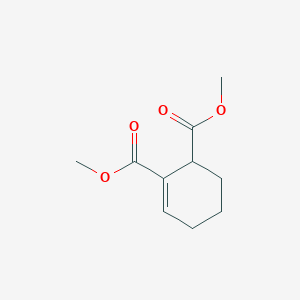
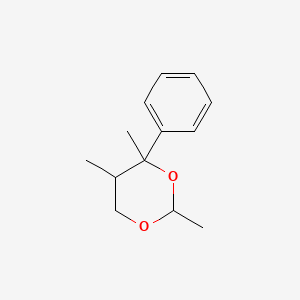

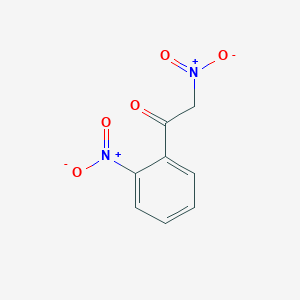
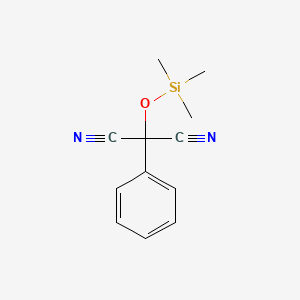
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)


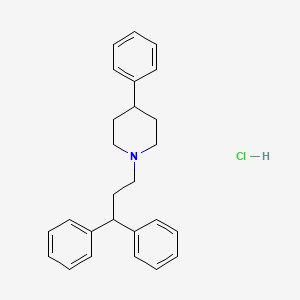
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

